7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CAY10408 is a free acid, 2-series analog of butaprost, a structural analog of prostaglandin E2 (PGE2). It is known for its selectivity for the EP2 receptor subtype. The compound has the formal name 9-oxo-11α,16R-dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid and a molecular formula of C23H36O5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10408 involves multiple steps, starting from butaprost. The synthetic route includes the introduction of a cyclobutyl group and the formation of the free acid. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yield and purity. detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of CAY10408 would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and high yield. The process would include purification steps such as recrystallization or chromatography to achieve the desired purity level of ≥98% .
Chemical Reactions Analysis
Types of Reactions
CAY10408 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
CAY10408 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound for studying the EP2 receptor subtype and its interactions with other molecules.
Biology: Employed in research to understand the role of prostaglandins in various biological processes.
Medicine: Investigated for its potential therapeutic applications in conditions related to inflammation and pain.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry
Mechanism of Action
CAY10408 exerts its effects by selectively binding to the EP2 receptor subtype. This binding leads to the activation or inhibition of specific signaling pathways, depending on the context. The molecular targets include various proteins and enzymes involved in the cyclooxygenase pathway. The compound’s mechanism of action is similar to that of butaprost, but with distinct differences due to its unique structure .
Comparison with Similar Compounds
Similar Compounds
Butaprost: A structural analog of prostaglandin E2 with similar receptor selectivity.
CAY10508: A potent and selective inverse agonist for the central cannabinoid (CB1) receptor
Uniqueness
CAY10408 is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike butaprost, CAY10408 has a cyclobutyl group and is a free acid, making it less active but still valuable for research purposes. Compared to CAY10508, which targets cannabinoid receptors, CAY10408 is specific to the EP2 receptor subtype .
Properties
IUPAC Name |
7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h3,5,7,10,17-18,20-21,25-26H,2,4,6,8-9,11-16H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVBXPOYFHMZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CC=CCCCC(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.